molecular formula C19H22SeSi B14560056 Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane CAS No. 61713-70-0

Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane

Cat. No.: B14560056
CAS No.: 61713-70-0
M. Wt: 357.4 g/mol
InChI Key: XBKXFINGVRGGFU-UHFFFAOYSA-N
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Description

Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a butynyl chain, which is further substituted with phenyl and phenylselanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane typically involves the following steps:

    Formation of the Butynyl Chain: The initial step involves the formation of the butynyl chain through a coupling reaction between an alkyne and an appropriate halide.

    Introduction of the Phenylselanyl Group: The phenylselanyl group is introduced via a nucleophilic substitution reaction, where a phenylselanyl halide reacts with the butynyl intermediate.

    Attachment of the Trimethylsilyl Group: Finally, the trimethylsilyl group is attached to the butynyl chain through a silylation reaction using a trimethylsilyl halide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane undergoes various types of chemical reactions, including:

    Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.

    Reduction: Reduction reactions can convert the phenylselanyl group to selenide or selenol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions include selenoxide derivatives, selenides, selenols, and various substituted organosilicon compounds.

Scientific Research Applications

Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It finds applications in materials science, particularly in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane exerts its effects involves interactions with molecular targets and pathways:

    Molecular Targets: The phenylselanyl group can interact with various biomolecules, including proteins and nucleic acids, potentially modulating their functions.

    Pathways Involved: The compound may influence oxidative stress pathways, given the redox-active nature of the selenium atom in the phenylselanyl group.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(phenyl)silane: Similar in having a trimethylsilyl group but lacks the butynyl and phenylselanyl substitutions.

    Phenyltrimethylsilane: Another related compound with a phenyl group attached to the trimethylsilyl moiety.

    Trimethyl(phenylethynyl)silane: Contains a phenylethynyl group instead of the phenylselanyl group.

Uniqueness

Trimethyl[4-phenyl-3-(phenylselanyl)but-1-yn-1-yl]silane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical reactivity and potential biological activities not observed in its analogs.

Properties

CAS No.

61713-70-0

Molecular Formula

C19H22SeSi

Molecular Weight

357.4 g/mol

IUPAC Name

trimethyl-(4-phenyl-3-phenylselanylbut-1-ynyl)silane

InChI

InChI=1S/C19H22SeSi/c1-21(2,3)15-14-19(16-17-10-6-4-7-11-17)20-18-12-8-5-9-13-18/h4-13,19H,16H2,1-3H3

InChI Key

XBKXFINGVRGGFU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC(CC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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